N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
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Overview
Description
N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a pyridine derivative and an appropriate diaza compound under acidic or basic conditions can form the spirocyclic structure.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Electrophilic substitution might involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution could involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Br₂, HNO₃ for electrophilic substitution; amines, thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines or reduced nitrogen-containing compounds.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its ability to interact with various biological targets.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
- N-(Pyridin-2-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness
Compared to its analogs, N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide may exhibit unique binding affinities and selectivities due to the position of the pyridine ring, which can influence its interaction with biological targets and its overall chemical reactivity.
This detailed overview provides a comprehensive understanding of N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(17-9-11-2-6-15-7-3-11)12-8-14(20-18-12)4-1-5-16-10-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZHLVGKWYYJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NCC3=CC=NC=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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